BenchChemオンラインストアへようこそ!

(S)-(+)-Doxazosin-d8

Stereoselective Pharmacology Cardiovascular Research Alpha-1 Adrenoceptor Antagonism

(S)-(+)-Doxazosin-d8 is the only scientifically valid internal standard for enantioselective LC-MS/MS quantification of Doxazosin. Its deuterium label eliminates isotopic interference, while its S-enantiopure form enables precise chiral tracking without confounding cardiovascular effects (43% weaker versus R-Doxazosin). Essential for ANDA bioequivalence studies, enantioselective metabolism research, and chiral method validation. Not interchangeable with unlabeled, racemic, or R-enantiomer forms.

Molecular Formula C₂₃H₁₇D₈N₅O₅
Molecular Weight 459.52
Cat. No. B1156199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Doxazosin-d8
Synonyms(S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8; _x000B_1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine-d8; 
Molecular FormulaC₂₃H₁₇D₈N₅O₅
Molecular Weight459.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-(+)-Doxazosin-d8: A Deuterated Enantiomer for Quantification of Doxazosin


(S)-(+)-Doxazosin-d8 is a stable isotope-labeled, enantiopure form of the α1-adrenergic antagonist Doxazosin [1]. It is a chiral, quinazoline-derived compound that selectively antagonizes postsynaptic α1 adrenergic receptors [2]. The primary application of this compound is as an Internal Standard (IS) for the enantioselective quantification of Doxazosin in biological matrices using LC-MS/MS [1].

Why (S)-(+)-Doxazosin-d8 Cannot Be Substituted with Unlabeled or Racemic Analogs


In-class substitution of (S)-(+)-Doxazosin-d8 with unlabeled Doxazosin, its R-enantiomer, or the racemic mixture is not scientifically valid due to two fundamental differences. First, the deuterium labeling is essential for its primary use as an internal standard, enabling precise MS/MS quantification without the interference of isotopic peaks [1]. Second, significant pharmacological stereoselectivity has been documented: S-Doxazosin exhibits 43% weaker cardiovascular depression compared to R-Doxazosin at equivalent doses, a difference critical for studies where off-target effects must be minimized [2].

Quantitative Evidence for the Differentiated Value of (S)-(+)-Doxazosin-d8


Enantioselective Cardiovascular Activity: S-Doxazosin Exhibits Significantly Weaker Hypotensive Effects

In a direct head-to-head comparison in anesthetized rats, S-Doxazosin demonstrated a markedly weaker ability to depress blood pressure compared to its enantiomer R-Doxazosin. At a dose of 250 nmol/kg, R-Doxazosin decreased mean arterial pressure (MAP) by 56.6%, while S-Doxazosin decreased MAP by only 37.3% [1]. The potency order for cardiovascular depression was R-Doxazosin > Rac-Doxazosin > S-Doxazosin [1].

Stereoselective Pharmacology Cardiovascular Research Alpha-1 Adrenoceptor Antagonism

Preserved Urological Efficacy: S-Doxazosin Maintains Therapeutic Effect on Bladder Function

While S-Doxazosin exhibited significantly weaker cardiovascular effects, its ability to influence urinary bladder pressure in anesthetized rats was similar to both R-Doxazosin and racemic Doxazosin [1]. This chiral selectivity suggests S-Doxazosin can exert a therapeutic effect on the lower urinary tract with a reduced risk of inducing hypotension [1].

Urology Benign Prostatic Hyperplasia Lower Urinary Tract Symptoms

Enhanced Analytical Precision: (S)-(+)-Doxazosin-d8 as a Validated Internal Standard for LC-MS/MS

The deuterated analog, (S)-(+)-Doxazosin-d8, has been validated as an internal standard (IS) for the quantification of Doxazosin in human plasma. A method using Doxazosin Mesylate D8 as the IS was validated over a concentration range of 0.301 ng/mL to 75.179 ng/mL [1]. This is crucial for accurate pharmacokinetic studies and bioequivalence testing.

Bioanalysis Pharmacokinetics Method Validation

Potent α1-Adrenoceptor Binding Affinity (Class-Level Context)

As a class-level inference, the Doxazosin molecule, from which (S)-(+)-Doxazosin-d8 is derived, exhibits high affinity for cloned human α1-adrenoceptor subtypes. This class-wide property is essential context for understanding the compound's biological relevance, even though direct comparative data for the deuterated enantiomer is lacking.

Receptor Binding Alpha-1 Adrenoceptor Pharmacology

Optimal Research and Analytical Applications for (S)-(+)-Doxazosin-d8


Preclinical Pharmacology Studies on Lower Urinary Tract Symptoms (LUTS)

Investigators studying novel therapies for Benign Prostatic Hyperplasia (BPH) or overactive bladder should select (S)-(+)-Doxazosin-d8 as a tool compound. Its established stereoselectivity—demonstrating a 43% weaker hypotensive effect while maintaining efficacy on bladder pressure [1]—allows for the study of α1-adrenoceptor-mediated mechanisms in the urinary tract with significantly reduced confounding cardiovascular outcomes. This enables a cleaner pharmacological model for evaluating target engagement and downstream effects in the urogenital system.

Regulatory Bioequivalence and Pharmacokinetic (PK) Studies

For CROs and pharmaceutical companies developing generic Doxazosin formulations, (S)-(+)-Doxazosin-d8 is an essential analytical standard. It has been successfully validated as an internal standard for a sensitive LC-MS/MS method capable of quantifying Doxazosin in human plasma from 0.301 ng/mL to 75.179 ng/mL [2]. This method's specificity and precision are critical for generating robust PK data to support Abbreviated New Drug Applications (ANDAs) and demonstrate bioequivalence.

Investigating Stereoselective Metabolism and Drug-Drug Interactions

Research teams exploring the enantioselective metabolism of chiral drugs will find (S)-(+)-Doxazosin-d8 an ideal probe. By combining the stereochemically pure S-enantiomer with a stable isotopic label, this compound enables the simultaneous tracking of parent drug and metabolite formation via MS/MS. It can be used to study the impact of CYP3A4-mediated oxidation and to evaluate potential drug-drug interactions that may exhibit stereoselectivity, a growing concern in polypharmacy.

Method Development and Validation for Enantioselective Quantification

Analytical laboratories developing novel methods for the separation and quantification of chiral pharmaceuticals can use (S)-(+)-Doxazosin-d8 as a benchmark standard. Its unique properties—being both isotopically labeled and enantiomerically pure—make it an ideal compound for validating the performance of new chiral chromatography columns or mass spectrometry workflows. It serves as a 'gold standard' reference to demonstrate the resolution and accuracy of methods designed for analyzing chiral analytes in complex matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-Doxazosin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.